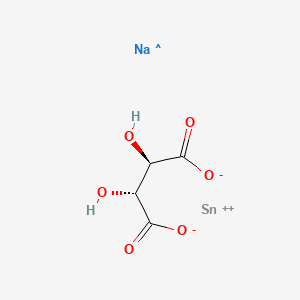
Tin sodium tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin sodium tartrate is a chemical compound that combines tin, sodium, and tartrate ions. It is a coordination complex where tin is bonded to tartrate, a derivative of tartaric acid, and sodium ions. This compound is known for its unique properties and applications in various fields, including electroplating, catalysis, and as a reagent in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin sodium tartrate can be synthesized through the reaction of tin salts with sodium tartrate in an aqueous solution. One common method involves dissolving tin(II) chloride in water and then adding sodium tartrate to the solution. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and large-scale processes. The starting materials, such as tin(II) chloride and sodium tartrate, are mixed in precise stoichiometric ratios. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tin sodium tartrate undergoes various chemical reactions, including:
Oxidation: Tin in the compound can be oxidized to higher oxidation states.
Reduction: Tin can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize tin.
Reducing Agents: Sodium borohydride or hydrazine can reduce tin.
Substitution Reactions: Ligands such as ammonia or phosphines can replace tartrate under specific conditions.
Major Products Formed
Oxidation: Tin(IV) compounds.
Reduction: Tin(0) or tin(II) compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Tin sodium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes to deposit tin coatings on various substrates and in the production of tin-based nanomaterials for electronic applications
Mécanisme D'action
The mechanism of action of tin sodium tartrate involves its ability to coordinate with various substrates and catalyze reactions. The tin ion in the compound can interact with electron-rich sites on substrates, facilitating chemical transformations. The tartrate ligand stabilizes the tin ion and enhances its reactivity. Molecular targets include organic molecules and metal ions, and the pathways involved often include redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(II) chloride: A simple tin salt used in similar applications but lacks the stabilizing effect of tartrate.
Sodium tartrate: Used as a reagent and stabilizer but does not have the catalytic properties of tin sodium tartrate.
Potassium sodium tartrate (Rochelle salt): Known for its piezoelectric properties and used in different applications such as electroplating and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of tin and tartrate, which provides both catalytic activity and stability. This makes it particularly useful in applications requiring both properties, such as in electroplating and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
72378-89-3 |
|---|---|
Formule moléculaire |
C4H4NaO6Sn |
Poids moléculaire |
289.77 g/mol |
InChI |
InChI=1S/C4H6O6.Na.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;;+2/p-2/t1-,2-;;/m1../s1 |
Clé InChI |
GYRRXVUDXDNJTF-OLXYHTOASA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
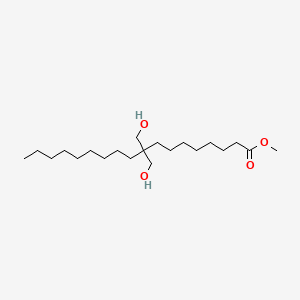
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
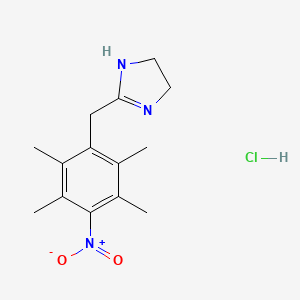
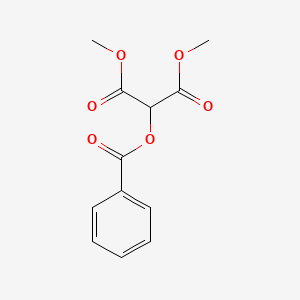
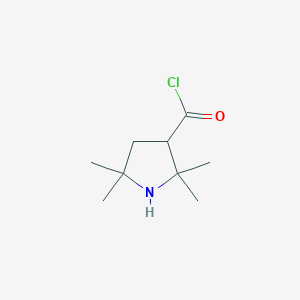


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
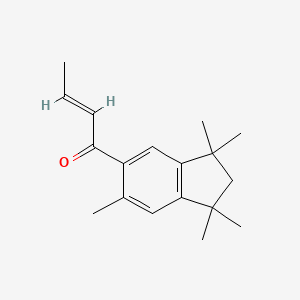
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
